6-[4-(3-Chlorophenyl)piperazinyl]-3-phenylpyridazine
Overview
Description
6-[4-(3-Chlorophenyl)piperazinyl]-3-phenylpyridazine is a compound that belongs to the class of pyridazines, which are organic compounds characterized by a six-membered ring containing two nitrogen atoms. This compound is notable for its potential pharmacological activities, particularly in medicinal chemistry.
Preparation Methods
The synthesis of 6-[4-(3-Chlorophenyl)piperazinyl]-3-phenylpyridazine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
6-[4-(3-Chlorophenyl)piperazinyl]-3-phenylpyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for drug development.
Industry: Its derivatives are used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 6-[4-(3-Chlorophenyl)piperazinyl]-3-phenylpyridazine involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-[4-(3-Chlorophenyl)piperazinyl]-3-phenylpyridazine can be compared with other similar compounds such as:
Piperazine derivatives: These compounds share the piperazine ring structure and exhibit similar pharmacological properties.
Pyridazine derivatives: These compounds have the pyridazine ring and are known for their diverse biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties.
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]-6-phenylpyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4/c21-17-7-4-8-18(15-17)24-11-13-25(14-12-24)20-10-9-19(22-23-20)16-5-2-1-3-6-16/h1-10,15H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTDSVPQFSKLAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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